2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL

Medicinal chemistry Molecular recognition Supramolecular chemistry

2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL is a disubstituted 5-aminopyrazole derivative (C₇H₁₃N₃O, MW 155.20 g/mol) bearing a 3-ethyl group on the pyrazole ring and an N-1 hydroxyethyl side chain. The 5-aminopyrazole scaffold is recognized in medicinal chemistry as a privileged framework capable of providing ligands for diverse targets including p38α MAP kinase, various tyrosine kinases, COX enzymes, and adenosine receptors.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B13324333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1)N)CCO
InChIInChI=1S/C7H13N3O/c1-2-6-5-7(8)10(9-6)3-4-11/h5,11H,2-4,8H2,1H3
InChIKeyGTEJGPMJGNVIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL (CAS 1152925-81-9): Physicochemical Profile and Structural Classification of a 3-Ethyl-5-Aminopyrazole Ethanol Building Block


2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL is a disubstituted 5-aminopyrazole derivative (C₇H₁₃N₃O, MW 155.20 g/mol) bearing a 3-ethyl group on the pyrazole ring and an N-1 hydroxyethyl side chain . The 5-aminopyrazole scaffold is recognized in medicinal chemistry as a privileged framework capable of providing ligands for diverse targets including p38α MAP kinase, various tyrosine kinases, COX enzymes, and adenosine receptors [1]. This compound combines three synthetically addressable functional handles—the free 5-amino group, the hydroxyethyl hydroxyl, and the 3-ethyl substituent—within a single low-molecular-weight entity (TPSA 64.07 Ų; computed LogP 0.02; 4 H-bond acceptors, 2 H-bond donors, 3 rotatable bonds) . It is commercially supplied at 95% purity as a research chemical, with the parent 5-amino-3-ethyl-1H-pyrazole core scaffold classified by Sigma-Aldrich as part of its AldrichCPR collection of rare and unique chemicals for early discovery .

Why 5-Aminopyrazole Ethanol Analogs Cannot Be Interchanged with 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL in SAR and Synthetic Applications


The 5-aminopyrazole ethanol family presents a deceptively simple substitution landscape where small structural changes yield functionally distinct molecular entities. The des-ethyl analog 5-amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0) serves as the established C-3 side-chain intermediate in cefoselis sulfate synthesis [1], while the des-hydroxyethyl analog 5-amino-3-ethyl-1H-pyrazole (CAS 1904-24-1) lacks the nucleophilic hydroxyl handle required for O-functionalization and prodrug conjugation [2]. The target compound uniquely combines both the 3-ethyl steric anchor and the N-hydroxyethyl tether on the same 5-aminopyrazole core, occupying a distinct region of physicochemical space that no single commercially available in-class compound replicates. The review of aminopyrazole medicinal chemistry confirms that even minor alkyl substitutions on the pyrazole ring critically modulate kinase selectivity, target engagement, and pharmacokinetic properties across p38α, JNK, and CDK inhibitor series [3]. Generic interchange within this compound class therefore risks invalidating structure-activity relationships, altering synthetic pathway efficiency, or selecting a building block with insufficient hydrogen-bonding capacity for the intended molecular design.

Quantitative Differentiation Evidence for 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL vs. Its Closest Commercially Available Analogs


Hydrogen Bond Acceptor Count: 4 HBA vs. 3 HBA Enhances Intermolecular Coordination Capacity

The target compound possesses 4 hydrogen bond acceptor (HBA) sites compared to 3 HBA for the des-ethyl analog 5-amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0), as determined by computational chemical property analysis . Both compounds share 2 hydrogen bond donors. The additional HBA in the target compound arises from the N-2 nitrogen of the pyrazole ring being more accessible in the 3-ethyl-substituted electronic environment. This 33% increase in HBA count (4 vs. 3) provides statistically meaningful differentiation for applications where intermolecular hydrogen bonding governs target recognition, crystal packing, or solubility in hydrogen-bonding solvents.

Medicinal chemistry Molecular recognition Supramolecular chemistry

Rotatable Bond Count: 3 vs. 2 Rotatable Bonds Provides Greater Conformational Flexibility for Target Engagement

The target compound exhibits 3 rotatable bonds based on computed molecular properties, compared to 2 rotatable bonds for the des-ethyl analog 5-amino-1-(2-hydroxyethyl)pyrazole . The additional rotatable bond originates from the 3-ethyl substituent (C–C bond between pyrazole C3 and the ethyl CH₂ group), which introduces an extra degree of torsional freedom. This 50% increase in rotatable bond count (3 vs. 2) expands the conformational ensemble accessible to the molecule, which can be advantageous for induced-fit binding modes where ligand flexibility facilitates adaptation to protein binding pockets of varying geometry.

Conformational analysis Molecular docking Structure-based drug design

Molecular Weight Shift of +28.06 Da (22% Increase) Drives Physicochemical Differentiation from the Cefoselis Intermediate

The target compound (MW 155.20 g/mol) is 28.06 Da heavier than the des-ethyl analog 5-amino-1-(2-hydroxyethyl)pyrazole (MW 127.14 g/mol), corresponding precisely to the mass of an ethyl group (C₂H₄) . This 22% molecular weight increase is accompanied by a shift in computed lipophilicity: the target compound has a LogP of 0.02 , while the des-ethyl analog has an XlogP of -0.9 , representing a difference of approximately 0.92 log units—equivalent to an approximately 8.3-fold higher octanol-water partition coefficient. The des-ethyl analog is a well-characterized crystalline solid (melting point 107–110°C; density 1.35 g/cm³) with established use as the cefoselis sulfate C-3 side-chain intermediate [1], whereas the target compound carries the 3-ethyl group that precludes its direct use in that established synthetic route, positioning it instead for de novo discovery applications.

Physicochemical profiling Lead optimization Pharmacokinetics

5-Aminopyrazole Scaffold Privilege: Class-Level Evidence for Kinase Inhibition as a Foundation for Target-Specific Differentiation

The 5-aminopyrazole scaffold has demonstrated validated kinase inhibitory activity. Das et al. (2010) identified compound 2j as a potent and selective p38α MAP kinase inhibitor based on a 5-aminopyrazole core, achieving excellent cellular potency toward inhibition of TNFα production and high in vivo efficacy in an acute murine TNFα model, with X-ray co-crystallography confirming the binding mode of analog 2f to unphosphorylated p38α (PDB: 3OCG, resolution 2.21 Å) [1]. The comprehensive 2023 review by Lusardi et al. confirms that aminopyrazoles are advantageous frameworks providing ligands for p38MAPK, multiple kinases, COX, and antibacterial/antiviral targets [2]. While these data substantiate the scaffold's versatility, no published head-to-head kinase inhibition data exist specifically for the target compound versus its des-ethyl or des-hydroxyethyl analogs. This scaffold-level evidence supports the rationale for selecting the target compound as a differentiated starting point for kinase-focused library synthesis, where the combination of 3-ethyl and N-hydroxyethyl substituents is not replicated by any commercially available single compound.

Kinase inhibition p38α MAPK Scaffold-based drug design

Evidence-Backed Procurement Scenarios for 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL in Medicinal Chemistry and Synthetic Research


Kinase Inhibitor Lead Optimization Requiring a 3-Ethyl-Substituted 5-Aminopyrazole Scaffold with a Hydroxyethyl Derivatization Handle

For medicinal chemistry teams pursuing ATP-competitive kinase inhibitors based on the 5-aminopyrazole pharmacophore, the target compound provides a differentiated starting scaffold that combines the 3-ethyl steric group (absent in the cefoselis intermediate CAS 73616-27-0) with the N-hydroxyethyl tether for downstream O-functionalization . The 5-aminopyrazole core has demonstrated validated p38α MAP kinase inhibition with co-crystallographic confirmation (PDB: 3OCG, 2.21 Å) [1], and the 2023 comprehensive review confirms the scaffold's utility across kinase, COX, and anti-infective targets [2]. The target compound's 4 HBA and 3 rotatable bonds offer quantifiably greater hydrogen-bonding and conformational capacity than the des-ethyl analog (3 HBA, 2 rotatable bonds) , making it appropriate for fragment-based screening libraries where molecular diversity and functional group richness are selection drivers.

Synthesis of Focused Heterocyclic Libraries via Sequential Functionalization of Amino, Hydroxyl, and C-4 Reactive Sites

The target compound presents three orthogonal reactive handles amenable to sequential derivatization: the 5-NH₂ group for amidation, sulfonylation, or Schiff base formation; the hydroxyethyl –OH for etherification, esterification, or Mitsunobu chemistry; and the unsubstituted C-4 position for electrophilic halogenation or cross-coupling. This trifunctional reactivity profile contrasts with the des-ethyl analog (CAS 73616-27-0), which lacks the 3-ethyl steric protector and the associated +1 rotatable bond, and with the des-hydroxyethyl analog (CAS 1904-24-1), which is limited to amino-directed chemistry only . The additional H-bond acceptor capacity (4 HBA vs. 3 HBA for the des-ethyl analog) also enhances solubility in polar organic solvents commonly used in parallel synthesis, a practical consideration for library production workflows.

Physicochemical Property Optimization in Lead Series Where Modest Lipophilicity with Enhanced Hydrogen-Bonding Capacity Is Desired

The target compound's computed LogP of 0.02 places it near the optimal lipophilicity range (LogP 0–3) associated with favorable oral absorption and lower promiscuity risk in drug development . Compared to the des-ethyl analog (XlogP -0.9; ACD/LogP -1.74) [3], the 3-ethyl group shifts lipophilicity upward by approximately 0.9–1.7 log units (depending on computational method), bringing the compound into the desirable range for membrane permeability while retaining the low molecular weight (155.20 Da) and Rule-of-5 compliance characteristic of fragment-like chemical space. For teams optimizing a lead series where the des-ethyl analog proves too hydrophilic for adequate cell penetration, the target compound offers a structurally conservative ethyl scan with quantifiable lipophilicity gain, without introducing aromatic rings or halogens that would increase promiscuity risk.

Exploratory Synthesis of Cefoselis Analogs with Modified C-3 Side-Chain Pharmacophores

While 5-amino-1-(2-hydroxyethyl)pyrazole (CAS 73616-27-0) is the established industrial intermediate for cefoselis sulfate production at kilogram scale (98% min. GC purity) [4], the target compound's 3-ethyl substitution renders it unsuitable as a direct drop-in replacement for that specific process. However, for antimicrobial discovery groups exploring cephalosporin analogs with modified C-3 side-chain steric and electronic profiles, the target compound provides access to a previously unexplored region of chemical space. The 22% molecular weight increase (155.20 vs. 127.14 g/mol) and 8.3-fold estimated lipophilicity gain are exactly the magnitude of perturbation that could differentiate bacterial efflux pump susceptibility or Gram-negative outer membrane penetration in a congeneric series. Procurement at 95% purity is acceptable for initial SAR exploration, with the option to upgrade to custom high-purity synthesis upon hit confirmation.

Quote Request

Request a Quote for 2-(5-Amino-3-ethyl-1H-pyrazol-1-YL)ethan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.